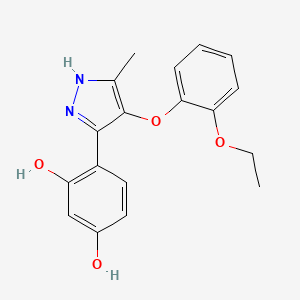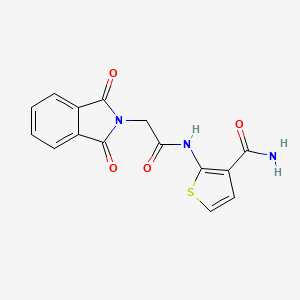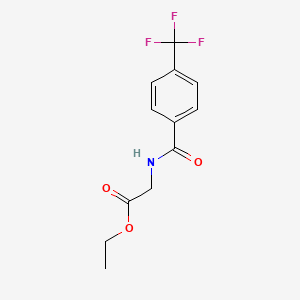![molecular formula C21H20N2O6 B2357186 Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)benzoate CAS No. 1396708-35-2](/img/structure/B2357186.png)
Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzodioxole compounds, which include Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)benzoate, involves the combination of benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions . This process yields either an isoreticular metal–organic framework analog (IRMOF-1-dioxole) or a new MOF material (MOF-1-dioxole) .Molecular Structure Analysis
The structure of the synthesized MOFs has been determined by single-crystal X-ray diffraction studies . The aromatic protons in benzo[d][1,3]dioxole and phenyl groups of the as-prepared molecules exhibited different signals .Scientific Research Applications
Anticancer Activity
Ethyl 4-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)benzoate and its derivatives have been explored for their potential anticancer activities. For instance, Abdelall, Mohamed, and Abdelhamid (2010) synthesized compounds related to this chemical structure and screened them against certain cancer tumors, highlighting the compound's relevance in anticancer research Abdelall, M. Mohamed, & A. Abdelhamid, 2010.
Anti-juvenile Hormone Agents
In the field of entomology, compounds structurally related to this compound have been identified as novel anti-juvenile hormone agents. Ishiguro et al. (2003) prepared such compounds, which induced precocious metamorphosis in larvae, indicating their potential as pest control agents Hanae Ishiguro, N. Fujita, In‐Hae Kim, T. Shiotsuki, & E. Kuwano, 2003.
Anti-tubercular Scaffold
Nimbalkar et al. (2018) explored derivatives of this compound as challenging anti-tubercular scaffolds. They synthesized novel compounds showing promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, demonstrating the compound's applicability in developing new anti-tubercular drugs Urja D. Nimbalkar, J. Seijas, Rachna Borkute, Manoj G. Damale, J. Sangshetti, D. Sarkar, & A. P. Nikalje, 2018.
Molecular Synthesis and Spectroscopy
Adaikalaraj et al. (2018) synthesized a novel organic molecule related to this compound and investigated its rotational, vibrational, and transitional spectra. Their research contributes to the understanding of the compound's physical and chemical properties, as well as its potential non-linear optical (NLO) properties, which could be significant for various scientific applications C. Adaikalaraj, S. Manivarman, S. Subashchandrabose, & A. Dhandapani, 2018.
properties
IUPAC Name |
ethyl 4-[[1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-2-27-21(26)13-3-6-16(7-4-13)22-19(24)15-10-23(11-15)20(25)14-5-8-17-18(9-14)29-12-28-17/h3-9,15H,2,10-12H2,1H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEMYSGOOGLASE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2357105.png)

![N-(4-chlorophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2357110.png)



![1H-Indazol-3-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2357116.png)

![6-(3,4-dimethoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2357120.png)


